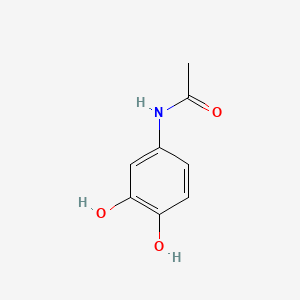

3-Hydroxyacetaminophen

Vue d'ensemble

Description

Le métabolite de l'acétaminophène, 3-hydroxy-acétaminophène, est un dérivé de l'acétaminophène, largement utilisé comme analgésique et antipyrétique. Ce métabolite se forme au cours du processus métabolique de l'acétaminophène dans le foie. Il est considéré comme un métabolite catéchol non toxique et joue un rôle dans la voie de détoxification de l'acétaminophène .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3-hydroxy-acétaminophène implique généralement l'hydroxylation de l'acétaminophène. Cela peut être réalisé par diverses réactions chimiques, y compris l'utilisation d'agents oxydants. Une méthode courante implique l'utilisation d'enzymes cytochrome P450, qui catalysent l'hydroxylation de l'acétaminophène pour former du 3-hydroxy-acétaminophène .

Méthodes de production industrielle

Dans un contexte industriel, la production de 3-hydroxy-acétaminophène peut impliquer des approches biotechnologiques utilisant des micro-organismes modifiés qui expriment des enzymes cytochrome P450. Ces micro-organismes peuvent être cultivés dans des bioréacteurs sous des conditions contrôlées pour produire le métabolite en grandes quantités .

Analyse Des Réactions Chimiques

Types de réactions

Le 3-hydroxy-acétaminophène subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé davantage pour former des dérivés quinoniques.

Réduction : Il peut être réduit à nouveau en acétaminophène dans certaines conditions.

Substitution : Il peut subir des réactions de substitution où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Agents halogénants, agents sulfonants.

Principaux produits formés

Oxydation : Dérivés quinoniques.

Réduction : Acétaminophène.

Substitution : Divers dérivés acétaminophène substitués.

Applications scientifiques de la recherche

Le 3-hydroxy-acétaminophène a plusieurs applications scientifiques de recherche :

Chimie : Utilisé comme composé modèle pour étudier les voies métaboliques de l'acétaminophène et ses mécanismes de détoxification.

Biologie : Étudié pour son rôle dans les processus de détoxification cellulaire et son interaction avec les enzymes cytochrome P450.

Médecine : Étudié pour ses effets protecteurs potentiels contre la toxicité hépatique induite par l'acétaminophène.

Industrie : Utilisé dans le développement de procédés biotechnologiques pour la production de métabolites de l'acétaminophène .

Mécanisme d'action

Le mécanisme d'action du 3-hydroxy-acétaminophène implique son rôle dans la voie de détoxification de l'acétaminophène. Il est formé par l'hydroxylation de l'acétaminophène par les enzymes cytochrome P450. Ce métabolite est moins toxique que les autres métabolites de l'acétaminophène, comme la N-acétyl-p-benzoquinone-imine, et contribue à réduire le stress oxydatif et à prévenir les dommages hépatiques .

Applications De Recherche Scientifique

Chemistry

3-Hydroxyacetaminophen serves as a model compound in the study of acetaminophen's metabolic pathways and detoxification mechanisms. Research has focused on its chemical reactions, including:

- Oxidation: It can be oxidized to form quinone derivatives.

- Reduction: Under certain conditions, it can revert to acetaminophen.

- Substitution: The hydroxyl group can be replaced by other functional groups.

These reactions are crucial for understanding the compound's behavior in biological systems and its interactions with other substances.

Biology

In biological research, this compound is investigated for its role in cellular detoxification processes. Studies have indicated that this metabolite may possess antioxidant properties that help mitigate oxidative stress, particularly during acetaminophen overdose scenarios.

Biological Activities:

- Antioxidant properties that may protect liver cells.

- Potential cytotoxic effects at high concentrations, especially when glutathione levels are depleted.

Medicine

The medical applications of this compound focus on its protective effects against acetaminophen-induced liver toxicity. Understanding its role in detoxification pathways is essential for developing therapeutic strategies for managing acetaminophen overdoses.

Case Study: Acetaminophen Overdose

- In cases of overdose, the conversion to this compound is part of the body's detoxification mechanism. However, when glutathione is depleted, reactive metabolites can lead to hepatotoxicity, emphasizing the importance of this metabolite in clinical settings.

Industry

In industrial applications, this compound is utilized in biotechnological processes for producing acetaminophen metabolites. Engineered microorganisms expressing cytochrome P450 enzymes are cultured to produce this compound on a larger scale.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively:

- Absorption and Distribution: Following acetaminophen administration, this compound appears as a significant metabolite in urine.

- Excretion: Approximately 5% of acetaminophen is metabolized to this compound, highlighting its relevance in toxicity assessments.

Toxicological Implications

While generally less harmful than its parent compound, caution is warranted regarding the toxicological profile of this compound:

- Hepatotoxicity: Although not directly hepatotoxic at therapeutic levels, excessive accumulation can contribute to liver damage under conditions where glutathione stores are compromised.

- Interactions with Other Substances: Dietary components may influence the metabolism and effectiveness of acetaminophen and its metabolites.

Mécanisme D'action

The mechanism of action of 3-hydroxy-acetaminophen involves its role in the detoxification pathway of acetaminophen. It is formed through the hydroxylation of acetaminophen by cytochrome P450 enzymes. This metabolite is less toxic compared to other acetaminophen metabolites, such as N-acetyl-p-benzoquinone imine, and helps in reducing oxidative stress and preventing liver damage .

Comparaison Avec Des Composés Similaires

Composés similaires

Glucuronide d'acétaminophène : Formé par glucuronidation, plus hydrosoluble, excrété dans l'urine.

Sulfate d'acétaminophène : Formé par sulfatation, également plus hydrosoluble et excrété dans l'urine.

N-acétyl-p-benzoquinone-imine : Un métabolite toxique formé par oxydation, responsable de la toxicité hépatique.

Unicité

Le 3-hydroxy-acétaminophène est unique en raison de sa nature non toxique et de son rôle dans la voie de détoxification de l'acétaminophène. Contrairement à la N-acétyl-p-benzoquinone-imine, qui est très réactive et toxique, le 3-hydroxy-acétaminophène ne provoque pas de stress oxydatif ou de dommages hépatiques importants. Cela en fait un composé important dans l'étude du métabolisme et de la détoxification de l'acétaminophène .

Activité Biologique

3-Hydroxyacetaminophen (3-HAP), a metabolite of acetaminophen (APAP), has garnered attention in pharmacological research due to its biological activity and potential implications for human health. This article synthesizes diverse research findings, including case studies, to provide a comprehensive overview of the biological activity of 3-HAP.

This compound is chemically classified as C₈H₉NO₃ and is formed primarily through the metabolism of acetaminophen via cytochrome P450 enzymes. Its formation is significant as it provides insights into the metabolic pathways of acetaminophen and its potential effects on human health.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 169.16 g/mol |

| CAS Number | 6140-89-6 |

3-HAP exhibits various biological activities, primarily related to its role as a metabolite of acetaminophen. Studies have shown that it can influence several biochemical pathways:

- Antioxidant Properties : Research indicates that 3-HAP may possess antioxidant properties, potentially mitigating oxidative stress in cells. This effect is crucial in understanding its role in liver protection during acetaminophen overdose scenarios .

- Cytotoxicity : While 3-HAP is less hepatotoxic than its parent compound, high concentrations can still lead to cytotoxic effects in liver cells, particularly when glutathione levels are depleted .

Case Studies

- Parkinson's Disease Study : A study involving patients with Parkinson's disease assessed the metabolism of acetaminophen to this compound. The results indicated no significant differences in the metabolite ratios between patients and control subjects, suggesting stable metabolic processing despite the disease state .

- Acetaminophen Overdose : In cases of acetaminophen overdose, the conversion to 3-HAP is part of the body's detoxification pathway. However, when glutathione is depleted, reactive metabolites can lead to hepatotoxicity, emphasizing the importance of understanding 3-HAP's role in this context .

Pharmacokinetics

The pharmacokinetics of 3-HAP have been studied extensively:

- Absorption and Distribution : Following the administration of acetaminophen, 3-HAP appears in urine as a significant metabolite. Its presence can be quantified using advanced techniques such as high-pressure liquid chromatography (HPLC) .

- Excretion : Approximately 5% of acetaminophen is metabolized to 3-HAP, which is then excreted through urine. This metabolic pathway highlights the importance of monitoring this metabolite in clinical settings, especially during toxicity assessments .

Toxicological Implications

The toxicological profile of 3-HAP suggests that while it is generally less harmful than its parent compound, caution is warranted:

- Hepatotoxicity : Although not directly hepatotoxic at therapeutic levels, excessive production or accumulation can contribute to liver damage under conditions where glutathione stores are compromised .

- Interactions with Other Substances : Recent studies have indicated that dietary components, such as those found in bananas, may influence the effectiveness and metabolism of acetaminophen and its metabolites like 3-HAP through enzymatic interactions .

Propriétés

IUPAC Name |

N-(3,4-dihydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5(10)9-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFBMHOMTSBTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190960 | |

| Record name | 3-Hydroxyacetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37519-14-5 | |

| Record name | 3-Hydroxyacetaminophen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37519-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyacetaminophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037519145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyacetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYACETAMINOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX22A3NJLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.